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molecular formula C22H16N2O2 B3243337 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl CAS No. 156122-75-7

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

Cat. No. B3243337
M. Wt: 340.4 g/mol
InChI Key: CYWOHQHCILHGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940415B2

Procedure details

A mixture of a 6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl ligand (0.3 g) and pyridine hydrochloride (10 g) was heated for 4 hours at 160° C. under a nitrogen atmosphere. After cooling the reaction solution to a room temperature, chloroform (20 ml) and water (20 ml) were added to the reaction solution for separation. Thereafter, the organic layer was concentrated. Purification by silica gel chromatography (chloroform as a developing solvent) was carried out, to obtain 0.2 g of 6,6′-bis(2-hydroxyphenyl)-2,2′-bipyridyl.
Name
6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[O:27]C)[N:16]=2)[CH:12]=[CH:11][CH:10]=1.Cl.N1C=CC=CC=1.C(Cl)(Cl)Cl>O>[OH:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[C:17]1[N:16]=[C:15]([C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[OH:2])[N:14]=2)[CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl
Quantity
0.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=CC=CC(=N1)C1=NC(=CC=C1)C1=C(C=CC=C1)OC
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution to a room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (chloroform as a developing solvent)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1=CC=CC(=N1)C1=NC(=CC=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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